An In-depth Technical Guide to DBCO-NHCO-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to DBCO-NHCO-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for DBCO-NHCO-PEG4-NHS ester, a key reagent in the field of bioconjugation. This heterobifunctional linker is instrumental in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging probes.
Core Chemical Structure and Properties
DBCO-NHCO-PEG4-NHS ester is a versatile molecule composed of three key functional components: a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The DBCO moiety facilitates rapid and specific covalent bond formation with azide-containing molecules through copper-free click chemistry, also known as strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2] The NHS ester provides a means of attaching the linker to biomolecules containing primary amines, such as the lysine residues of proteins, through a stable amide bond.[3][4] The tetraethylene glycol (PEG4) spacer enhances the water solubility of the molecule and the resulting conjugate, while also minimizing steric hindrance.[4][5]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of DBCO-NHCO-PEG4-NHS ester.
| Property | Value | References |
| Chemical Formula | C₃₄H₃₉N₃O₁₀ | [6] |
| Molecular Weight | 649.69 g/mol | [6] |
| CAS Number | 2100306-58-7 | [6] |
| Purity | Typically >95% (as determined by HPLC) | [5] |
| Appearance | Yellow to slightly orange oil or solid | [5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [5] |
| Storage Conditions | -20°C, desiccated | [5] |
Experimental Protocols
The use of DBCO-NHCO-PEG4-NHS ester in bioconjugation typically involves a two-stage process. The first stage is the covalent attachment of the linker to an amine-containing biomolecule. The second stage is the "click" reaction of the DBCO-functionalized biomolecule with an azide-modified molecule of interest.
Protocol for Labeling Proteins with DBCO-NHCO-PEG4-NHS Ester
This protocol details the steps for conjugating DBCO-NHCO-PEG4-NHS ester to a protein, such as an antibody.
Materials:
-
Protein solution (e.g., antibody at 1-5 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
DBCO-NHCO-PEG4-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Allow the vial of DBCO-NHCO-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of DBCO-NHCO-PEG4-NHS ester in anhydrous DMSO (e.g., 10 mM). This solution should be prepared fresh before each use.
-
-
Conjugation Reaction:
-
Add a 10- to 40-fold molar excess of the DBCO-NHCO-PEG4-NHS ester stock solution to the protein solution.[7] The optimal molar ratio may need to be determined empirically based on the specific protein and desired degree of labeling.
-
Ensure the final concentration of DMSO in the reaction mixture is below 20% to avoid protein denaturation.[7]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[3]
-
-
Quenching the Reaction:
-
Purification of the DBCO-Labeled Protein:
-
Remove excess, unreacted DBCO-NHCO-PEG4-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).[3]
-
The purified DBCO-labeled protein is now ready for the subsequent click chemistry reaction or can be stored at 4°C for short-term use or at -20°C for longer-term storage.[7]
-
Protocol for Copper-Free Click Chemistry (SPAAC)
This protocol outlines the reaction of the DBCO-labeled protein with an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-functionalized molecule (e.g., fluorescent probe, drug molecule)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-functionalized molecule in the reaction buffer.
-
Add the azide-containing solution to the DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide-containing molecule over the DBCO-labeled protein is often used to ensure complete reaction.[8]
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C.[9] The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification of the Final Conjugate (if necessary):
-
If the azide-containing molecule was used in a large excess, it may be necessary to purify the final conjugate using methods like size-exclusion chromatography, dialysis, or affinity chromatography.
-
Visualizing the Workflow and Chemical Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the underlying chemical reactions involved in the use of DBCO-NHCO-PEG4-NHS ester.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. a3p-scientific.com [a3p-scientific.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
